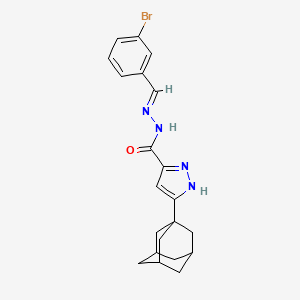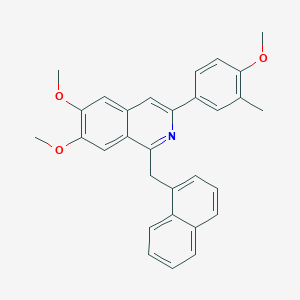
6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid catalyst.
Attachment of the Naphthalene Moiety: This step may involve Friedel-Crafts alkylation, where naphthalene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce tetrahydroisoquinolines.
科学研究应用
6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE may have applications in various fields:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity. The presence of methoxy groups and the naphthalene moiety could influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Lacks the naphthalene moiety.
3-(4-Methoxyphenyl)-1-methylisoquinoline: Lacks the additional methoxy groups on the isoquinoline ring.
Naphthalene derivatives: Similar aromatic structure but without the isoquinoline core.
Uniqueness
The unique combination of methoxy groups, a naphthalene moiety, and an isoquinoline core makes 6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE distinct
属性
分子式 |
C30H27NO3 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
6,7-dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C30H27NO3/c1-19-14-22(12-13-28(19)32-2)26-16-23-17-29(33-3)30(34-4)18-25(23)27(31-26)15-21-10-7-9-20-8-5-6-11-24(20)21/h5-14,16-18H,15H2,1-4H3 |
InChI 键 |
JOKPVDWBAZMIFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC5=CC=CC=C54)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686022.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686024.png)
![Ethyl 2-(4-chloro-3-nitrobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11686030.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686032.png)
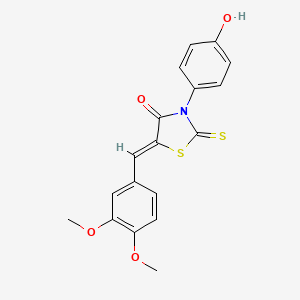
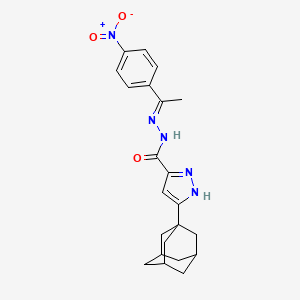
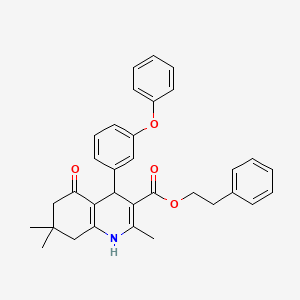
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686052.png)
![4-(methoxymethyl)-2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11686062.png)

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11686080.png)
![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686088.png)
![Propyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11686095.png)
